Meprylcaine

Description

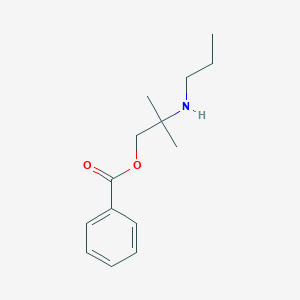

Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-2-(propylamino)propyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJABHHJLXLNMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)COC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197810 |

Source

|

| Record name | Meprylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-70-5 |

Source

|

| Record name | Meprylcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPRYLCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82YT7WU9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Meprylcaine Hydrochloride: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of meprylcaine hydrochloride. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient. Data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental methodologies and visual representations of its mechanism of action and synthesis.

Core Physicochemical Data

Meprylcaine hydrochloride is a local anesthetic with stimulant properties.[1] Its chemical and physical characteristics are crucial for formulation development, analytical method development, and understanding its pharmacological profile.

General Information

| Identifier | Value |

| Chemical Name | [2-methyl-2-(propylamino)propyl] benzoate (B1203000) hydrochloride[2] |

| CAS Number | 956-03-6[3] |

| Molecular Formula | C₁₄H₂₂ClNO₂[4] |

| Molecular Weight | 271.78 g/mol [5] |

| Synonyms | Oracaine hydrochloride, Epirocaine hydrochloride[6][7] |

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of meprylcaine hydrochloride.

| Property | Value | Reference |

| Melting Point | 150-151 °C | [3][4] |

| Boiling Point | 329.5 °C at 760 mmHg | [4] |

| Density | 1 g/cm³ | [4] |

| pKa | 9.9 | [8] |

| LogP (Octanol/Water Partition Coefficient) | 3.37 | [8][9] |

| Flash Point | 153.1 °C | [4] |

| Vapor Pressure | 0.000177 mmHg at 25 °C | [4] |

| pH (1:50 aqueous solution) | 5.7 | [3] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Ethanol | Soluble (≥ 10 mg/mL) | [6] |

| DMSO | Sparingly Soluble (1-10 mg/mL) | [6] |

| PBS (pH 7.2) | Soluble (≥ 10 mg/mL) | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of meprylcaine hydrochloride and the determination of its key physicochemical properties.

Synthesis of Meprylcaine Hydrochloride

The synthesis of meprylcaine hydrochloride is typically a two-step process involving the formation of the meprylcaine free base followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Meprylcaine (free base)

Meprylcaine free base is synthesized via the esterification of 2-methyl-2-(propylamino)propan-1-ol (B109535) with benzoyl chloride.[1]

-

Materials: 2-methyl-2-(propylamino)propan-1-ol, benzoyl chloride, sodium hydroxide (B78521), ether, water.

-

Procedure:

-

A solution of 2-methyl-2-(propylamino)propan-1-ol is prepared in an aqueous sodium hydroxide solution.

-

Ether is added to the solution.

-

Benzoyl chloride is added dropwise to the stirred and cooled mixture, maintaining a temperature below 30°C.[10]

-

After the addition is complete, stirring is continued for an additional 30 minutes.[10]

-

The aqueous layer is separated, and the ether layer is washed with water, dried, and evaporated to yield meprylcaine as an oil.[10]

-

Step 2: Formation of Meprylcaine Hydrochloride

The meprylcaine free base is then converted to its hydrochloride salt to enhance its stability and water solubility.[5]

-

Materials: Meprylcaine (oil from Step 1), concentrated hydrochloric acid, isopropanol (B130326).

-

Procedure:

-

Concentrated hydrochloric acid is slowly added to the meprylcaine oil, resulting in an exothermic reaction and solidification of the product.[10]

-

The resulting solid is dissolved in boiling isopropanol.[10]

-

The solution is allowed to cool, leading to the crystallization of meprylcaine hydrochloride as white crystals.[10]

-

The crystals are collected by filtration and can be recrystallized from isopropanol for further purification.[10]

-

Determination of Physicochemical Properties

The following are generalized protocols that can be adapted for the determination of the physicochemical properties of meprylcaine hydrochloride.

2.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small amount of the dried, powdered meprylcaine hydrochloride is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

The sample is heated at a steady rate until the temperature is approximately 20°C below the expected melting point.[11]

-

The heating rate is then reduced to approximately 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.[11]

-

2.2.2. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration.

-

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

-

Reagents: Meprylcaine hydrochloride solution (e.g., 1 mM), standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), potassium chloride (KCl) solution (to maintain constant ionic strength).

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[12]

-

A known volume and concentration of meprylcaine hydrochloride solution is prepared. The solution can be made acidic (pH 1.8-2.0) with 0.1 M HCl.[12]

-

The solution is titrated with a standardized NaOH solution, adding the titrant in small increments.[12]

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.[12]

-

The titration is continued until the pH reaches approximately 12-12.5.[12]

-

A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.[13]

-

2.2.3. Solubility Determination

The solubility of meprylcaine hydrochloride in various solvents is determined by the shake-flask method.

-

Apparatus: Vials with screw caps, analytical balance, shaker or vortex mixer, analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of meprylcaine hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of meprylcaine hydrochloride in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

-

2.2.4. Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is determined using the shake-flask method according to OECD Guideline 107.

-

Apparatus: Separatory funnel or centrifuge tubes, shaker, analytical instrumentation for quantification (e.g., HPLC-UV).

-

Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), meprylcaine hydrochloride.

-

Procedure:

-

A known amount of meprylcaine hydrochloride is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other immiscible phase.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for phase separation.[8]

-

The concentration of meprylcaine hydrochloride in both the aqueous and octanol (B41247) phases is determined by a suitable analytical method.[4][8]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4]

-

Mechanism of Action and Synthesis Workflow

The following diagrams illustrate the mechanism of action and the synthesis workflow of meprylcaine hydrochloride.

Caption: Mechanism of action of meprylcaine hydrochloride.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. Meprylcaine | C14H21NO2 | CID 4065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Meprylcaine [drugfuture.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. Page loading... [guidechem.com]

- 8. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

Meprylcaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic of the ester class, exerts its therapeutic effects by modulating the function of voltage-gated sodium channels (NaV channels). This guide provides an in-depth examination of the presumed mechanism of action of meprylcaine on these critical determinants of nerve impulse transmission. While specific quantitative electrophysiological data for meprylcaine are not abundant in recent literature, its action is understood through the well-established principles of local anesthetic pharmacology. This document outlines the fundamental concepts of state-dependent channel blockade, the modulated receptor hypothesis, and the specific molecular interactions that likely govern meprylcaine's anesthetic properties. Furthermore, it details the standard experimental protocols used to characterize such interactions, offering a framework for the empirical investigation of meprylcaine and other novel local anesthetics.

Core Mechanism of Action: State-Dependent Blockade

The primary mechanism by which meprylcaine and other local anesthetics induce a reversible block of nerve conduction is through their interaction with voltage-gated sodium channels.[1][2] These channels are integral membrane proteins that cycle through different conformational states—resting (closed), open, and inactivated—to propagate action potentials.[3] Local anesthetics exhibit a state-dependent affinity, preferentially binding to the open and inactivated states of the channel over the resting state.[1] This preferential binding is the cornerstone of the modulated receptor hypothesis , which posits that the affinity of the drug for its binding site is modulated by the conformational state of the channel.[4]

This state-dependent interaction has significant physiological consequences. In rapidly firing neurons, such as those transmitting pain signals, sodium channels spend more time in the open and inactivated states. This increased dwell time in high-affinity states enhances the binding of the local anesthetic, leading to a more pronounced nerve block. This phenomenon is known as use-dependent block or frequency-dependent block .[4]

Meprylcaine, being a local anesthetic, is presumed to follow this fundamental principle. It likely gains access to its binding site within the inner pore of the sodium channel when the channel is in the open state and binds with higher affinity to the inactivated state, thereby stabilizing this non-conducting conformation.[1][2]

The Meprylcaine Binding Site: A Molecular Perspective

Structural and mutational studies on various local anesthetics have identified the binding site within the pore-forming α-subunit of the voltage-gated sodium channel.[2] The receptor site is located in the inner vestibule of the channel pore and is formed by amino acid residues on the S6 transmembrane segments of domains III and IV.[2] Key aromatic residues, such as phenylalanine and tyrosine, within these segments are critical for the binding of local anesthetics.[1][5]

Meprylcaine, as an ester-type local anesthetic, possesses a lipophilic aromatic ring and a hydrophilic tertiary amine group connected by an intermediate ester linkage.[6] It is hypothesized that the lipophilic portion of the meprylcaine molecule interacts with these hydrophobic residues in the S6 segments, while the protonated tertiary amine may interact with other residues and electrostatically obstruct the passage of sodium ions.

The interaction can be visualized through two primary pathways for the drug to reach its binding site:

-

The Hydrophilic Pathway: The protonated, charged form of meprylcaine can access the binding site from the intracellular side when the channel's activation gate is open.

-

The Hydrophobic Pathway: The neutral, uncharged form of meprylcaine can partition into the lipid membrane and access the binding site laterally through the channel's fenestrations.

Quantitative Analysis of Meprylcaine's Action

A thorough characterization of a local anesthetic's effect on voltage-gated sodium channels involves the quantification of its binding affinity to the different channel states. While specific data for meprylcaine is limited, the following table outlines the key parameters that would be determined through electrophysiological studies and provides typical values for other well-characterized local anesthetics for comparative purposes.

| Parameter | Description | Lidocaine (Typical Values) | Mepivacaine (Typical Values) | Bupivacaine (Typical Values) | Meprylcaine (Hypothetical) |

| IC50 (Resting State) | Concentration for 50% inhibition of channels in the resting state. | ~1-2 mM | ~1-2 mM | ~0.5-1 mM | Expected to be in the high µM to mM range |

| IC50 (Inactivated State) | Concentration for 50% inhibition of channels in the inactivated state. | ~10-50 µM | ~20-60 µM | ~5-20 µM | Expected to be in the low to mid µM range |

| Kd (Open State) | Dissociation constant for binding to the open channel state. | ~20-400 µM | ~30-500 µM | ~10-200 µM | Expected to be in the µM range |

| Kon (Open State) | Association rate constant for the open state. | Drug- and voltage-dependent | Drug- and voltage-dependent | Drug- and voltage-dependent | To be determined |

| Koff (Open State) | Dissociation rate constant from the open state. | Drug- and voltage-dependent | Drug- and voltage-dependent | Drug- and voltage-dependent | To be determined |

Note: The values for Lidocaine, Mepivacaine, and Bupivacaine are approximate and can vary based on the specific sodium channel isoform and experimental conditions. The values for Meprylcaine are hypothetical and would require experimental determination.

Experimental Protocols for Characterizing Meprylcaine's Mechanism

The following protocols describe standard whole-cell patch-clamp electrophysiology techniques used to investigate the interaction of local anesthetics with voltage-gated sodium channels.[7][8][9] These methods would be directly applicable to the study of meprylcaine.

Cell Preparation and Recording

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing a specific human sodium channel isoform (e.g., NaV1.5 for cardiac applications, or neuronal isoforms like NaV1.7 for pain studies).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Pipette resistance should be 2-4 MΩ. Series resistance should be compensated by at least 80%.

Protocol for Tonic (Resting State) Block

-

Objective: To determine the affinity of meprylcaine for the resting state of the sodium channel.

-

Voltage Protocol: From a hyperpolarized holding potential (e.g., -140 mV) where most channels are in the resting state, a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) is applied at a very low frequency (e.g., every 30 seconds) to minimize use-dependent block.

-

Data Analysis: The peak sodium current is measured before and after the application of various concentrations of meprylcaine. A concentration-response curve is generated to determine the IC50 for the resting state.

Protocol for Use-Dependent (Phasic) Block

-

Objective: To assess the frequency-dependent block by meprylcaine.

-

Voltage Protocol: A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.

-

Data Analysis: The peak current of each pulse in the train is normalized to the peak current of the first pulse. The rate and extent of current reduction at different frequencies indicate the degree of use-dependent block.

Protocol for Steady-State Inactivation

-

Objective: To determine the affinity of meprylcaine for the inactivated state of the sodium channel.

-

Voltage Protocol: A series of 500 ms (B15284909) conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV) are applied, followed by a constant test pulse (e.g., to -10 mV).

-

Data Analysis: The peak current during the test pulse is plotted against the pre-pulse potential. The data are fitted with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V1/2). A hyperpolarizing shift in V1/2 in the presence of meprylcaine indicates stabilization of the inactivated state. The IC50 for the inactivated state can be calculated from the magnitude of this shift at different drug concentrations.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the core concepts of meprylcaine's mechanism of action and the experimental workflows used for its characterization.

Caption: State-dependent binding of meprylcaine to voltage-gated sodium channels.

Caption: Experimental workflow for characterizing meprylcaine's effects.

Conclusion

Meprylcaine, like other classical local anesthetics, is presumed to function by blocking voltage-gated sodium channels in a state-dependent manner. Its preferential binding to the open and inactivated states of the channel leads to a frequency- and voltage-dependent inhibition of nerve impulse propagation. While specific quantitative data on meprylcaine's interaction with different NaV channel isoforms are needed to fully delineate its pharmacological profile, the experimental protocols and theoretical framework outlined in this guide provide a comprehensive approach for such investigations. A detailed understanding of meprylcaine's mechanism of action is crucial for its rational use and for the development of novel, more selective local anesthetics with improved therapeutic indices.

References

- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. docs.axolbio.com [docs.axolbio.com]

Meprylcaine's Inhibition of Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a synthetic ester-type local anesthetic, has garnered significant interest for its potent inhibitory effects on monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1] This activity profile distinguishes it from many other local anesthetics and aligns it more closely with the pharmacological actions of cocaine, suggesting a potential for psychostimulant effects and abuse liability.[1][2] This technical guide provides a comprehensive overview of the current understanding of meprylcaine's interaction with these critical transporters, including available data on its inhibitory potency, detailed experimental protocols for assessing such interactions, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Meprylcaine and Monoamine Transporters

Meprylcaine is a compound structurally related to other ester-type local anesthetics like dimethocaine.[1] Its primary mechanism as a local anesthetic involves the blockade of voltage-gated sodium channels. However, its notable affinity for monoamine transporters underpins its central nervous system stimulant properties.[3]

Monoamine transporters (MATs) are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis. By inhibiting these transporters, meprylcaine increases the synaptic concentration and duration of action of these neurotransmitters, leading to enhanced dopaminergic, serotonergic, and noradrenergic signaling.[1]

Quantitative Data on Meprylcaine's Inhibitory Activity

While research confirms that meprylcaine is a potent inhibitor of DAT, SERT, and NET, with a potency that is often compared to that of cocaine, specific IC50 and Ki values are not widely available in the public domain.[1] Rat synaptosome studies have suggested sub-micromolar efficacy for all three transporters.[1] The table below summarizes the available information on its inhibitory activity.

| Transporter | Meprylcaine IC50 (µM) | Meprylcaine Ki (µM) | Qualitative Potency Description | Cocaine Ki (µM) |

| Dopamine Transporter (DAT) | Data not available | Data not available | Potent inhibitor with affinity rivaling cocaine.[1] | ~0.2 - 0.7 |

| Serotonin Transporter (SERT) | Data not available | Data not available | Potent inhibitor.[1] | ~0.2 - 0.7 |

| Norepinephrine Transporter (NET) | Data not available | Data not available | Potent inhibitor.[1] | ~0.2 - 0.7 |

Note: The lack of specific quantitative data for meprylcaine highlights a gap in the current publicly available literature and underscores the need for further research to fully characterize its pharmacological profile.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro radioligand uptake inhibition assay, a common method used to determine the inhibitory potency of a compound like meprylcaine on monoamine transporters. This protocol is based on general methodologies described in the literature and can be adapted for DAT, SERT, or NET by using the appropriate cell line and radiolabeled substrate.

Objective

To determine the 50% inhibitory concentration (IC50) of meprylcaine for the dopamine transporter (DAT) in a cell-based assay.

Materials

-

Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

-

Radiolabeled Substrate: [3H]-Dopamine.

-

Test Compound: Meprylcaine hydrochloride.

-

Reference Compound: Cocaine hydrochloride.

-

Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).

-

Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).

-

Scintillation Cocktail.

-

96-well cell culture plates.

-

Microplate scintillation counter.

Cell Culture and Plating

-

Culture HEK-hDAT cells in appropriate growth medium supplemented with a selection agent to maintain transporter expression.

-

The day before the assay, seed the cells into a 96-well plate at a density of approximately 50,000 cells per well.

-

Incubate overnight to allow for cell adherence.

Uptake Inhibition Assay

-

Prepare serial dilutions of meprylcaine and cocaine in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

-

On the day of the assay, aspirate the growth medium from the wells and wash the cells once with 100 µL of room temperature assay buffer.

-

Add 50 µL of the various concentrations of meprylcaine, cocaine (for positive control), or assay buffer (for vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-20 minutes.

-

Prepare the radiolabeled substrate solution by diluting [3H]-Dopamine in assay buffer to a final concentration of approximately 200 nM.

-

To initiate the uptake reaction, add 50 µL of the [3H]-Dopamine solution to each well.

-

Incubate the plate at room temperature for a short period, typically 1-5 minutes, to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the solution from the wells and washing three times with ice-cold assay buffer.

-

Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes.

-

Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of [3H]-Dopamine taken up by the cells using a microplate scintillation counter.

Data Analysis

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor like cocaine) from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the meprylcaine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway of a Monoamine Transporter

Caption: Monoamine transporter signaling and inhibition by Meprylcaine.

Experimental Workflow for Monoamine Transporter Inhibition Assay

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Logical Relationship of Meprylcaine's Inhibitory Effects

Caption: Meprylcaine as a non-selective inhibitor of monoamine transporters.

Conclusion

References

- 1. Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Meprylcaine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic of the ester class, presents a unique molecular architecture that has been a subject of interest in the study of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the core principles governing the anesthetic potency, duration of action, and potential toxicity of Meprylcaine and its analogs. By examining the interplay between its lipophilic, intermediate, and hydrophilic domains, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of Meprylcaine's pharmacological profile. Detailed experimental protocols for the evaluation of local anesthetics are also provided, alongside visualizations of key pathways and workflows to facilitate further research and development in this area.

Introduction to Meprylcaine

Meprylcaine, chemically known as [2-methyl-2-(propylamino)propyl] benzoate (B1203000), is a synthetic local anesthetic.[1] It belongs to the ester class of local anesthetics, structurally related to procaine (B135) and dimethocaine.[1] Like other local anesthetics, its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve membranes, which inhibits the initiation and propagation of nerve impulses.[2] Meprylcaine has also been noted for its stimulant properties due to its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[1]

The typical structure of a local anesthetic, which Meprylcaine follows, consists of three key components:

-

A lipophilic aromatic ring: In Meprylcaine, this is a benzoate group.

-

An intermediate ester linkage.

-

A hydrophilic tertiary amine group.

This tripartite structure is crucial for its anesthetic activity, governing its potency, onset, and duration of action.

Structure-Activity Relationship (SAR) of Meprylcaine Analogs

While specific quantitative SAR studies exclusively focused on a wide range of Meprylcaine analogs are limited in publicly available literature, a comprehensive understanding can be built by applying the well-established principles of local anesthetic SAR to the Meprylcaine scaffold. The following sections dissect the Meprylcaine molecule to postulate the effects of structural modifications.

The Lipophilic Aromatic Ring (Benzoate Group)

The aromatic ring is a critical determinant of a local anesthetic's potency, primarily through its influence on the molecule's lipophilicity.

-

Substitutions on the Aromatic Ring: Modifications to the benzene (B151609) ring of the benzoate group can significantly impact anesthetic activity.

-

Electron-donating groups (e.g., alkoxy, alkyl) at the ortho and para positions generally increase potency. This is attributed to an increase in lipid solubility and potentially enhanced interaction with the sodium channel receptor.

-

Electron-withdrawing groups (e.g., nitro, halogen) can have varied effects. While they may alter the pKa of the molecule, their impact on potency is less predictable and depends on the balance between electronic effects and changes in lipophilicity.

-

The Intermediate Ester Linkage

The ester bond in Meprylcaine is susceptible to hydrolysis by plasma esterases, which is a key pathway for its metabolism. This linkage influences the duration of action and the potential for allergic reactions.

-

Steric Hindrance: A key structural feature of Meprylcaine is the presence of two methyl groups on the carbon atom adjacent to the ester linkage. This steric hindrance is thought to protect the ester bond from rapid hydrolysis by plasma cholinesterases. This structural feature likely contributes to a longer duration of action compared to less hindered esters like procaine.

-

Isosteric Replacement: Replacing the ester linkage with an amide bond would convert Meprylcaine into an amide-type local anesthetic. Amides are generally more stable to hydrolysis and are metabolized in the liver. This modification would be expected to significantly increase the duration of action and alter the toxicity profile.

The Hydrophilic Terminal Amine

The tertiary amine group is essential for the water solubility of the hydrochloride salt formulation and for the interaction of the anesthetic with the sodium channel from the intracellular side of the nerve membrane.

-

Alkyl Chain Length: Meprylcaine features a propyl group on the amine. The nature of the N-alkyl substituents influences both potency and toxicity. Increasing the length of the alkyl chain generally increases lipid solubility and, up to a certain point, potency and duration of action. However, excessive chain length can lead to increased toxicity.

-

pKa: The pKa of the tertiary amine is a crucial factor determining the onset of action. The pKa dictates the proportion of the molecule that is in the uncharged, lipid-soluble base form at physiological pH, which is necessary to cross the nerve membrane. A pKa closer to physiological pH (7.4) results in a faster onset of action. Modifications to the amine structure that alter its basicity will, therefore, affect the onset time.

Quantitative Data

The following table summarizes the general relationships between physicochemical properties and the anesthetic profile, which are applicable to Meprylcaine and its potential analogs.

| Physicochemical Property | Anesthetic Parameter Influenced | General Trend for Increased Activity | Structural Modification on Meprylcaine Scaffold to Achieve Trend |

| Lipid Solubility (logP) | Potency | Increased | Addition of alkyl or alkoxy groups to the aromatic ring; Increasing the length of the N-alkyl substituent. |

| Protein Binding | Duration of Action | Increased | Increasing lipophilicity through modifications to the aromatic ring or N-alkyl group. |

| pKa | Onset of Action | Closer to physiological pH (7.4) | Modifications to the electronic properties of the terminal amine group. |

| Rate of Hydrolysis | Duration of Action & Toxicity | Decreased | Introduction of steric hindrance around the ester linkage (already present in Meprylcaine). |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy and potency of local anesthetics like Meprylcaine.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the inhibitory effect of a compound on voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.

Objective: To determine the concentration-dependent inhibition of sodium currents (IC50) by Meprylcaine and its analogs.

Materials:

-

Cultured neuronal cells (e.g., dorsal root ganglion neurons) or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells with Nav1.7).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Meprylcaine hydrochloride stock solution.

Procedure:

-

Prepare a series of dilutions of Meprylcaine in the external solution to achieve the desired final concentrations.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

-

After obtaining a stable baseline recording, perfuse the cell with the first concentration of Meprylcaine.

-

Repeat the voltage-step protocol to measure the inhibited sodium current.

-

Wash out the drug with the external solution to ensure reversibility.

-

Repeat steps 5-7 for each concentration of the test compound.

-

Analyze the data by plotting the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo Evaluation: Rat Sciatic Nerve Block Model

This model assesses the sensory and motor nerve block characteristics of a local anesthetic in a living animal.

Objective: To determine the onset, duration, and intensity of sensory and motor blockade produced by Meprylcaine.

Materials:

-

Adult male Sprague-Dawley rats (250-300g).

-

Nerve stimulator for accurate nerve localization.

-

Injection syringes with 27-gauge needles.

-

Meprylcaine hydrochloride solution at various concentrations.

-

Apparatus for assessing sensory block (e.g., hot plate, von Frey filaments).

-

Apparatus for assessing motor block (e.g., grip strength meter).

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Shave and sterilize the skin over the sciatic notch.

-

Use a nerve stimulator to locate the sciatic nerve (indicated by a paw twitch at a low current).

-

Once the nerve is located, inject a small volume (e.g., 0.2 mL) of the Meprylcaine solution.

-

Sensory Block Assessment: At regular intervals post-injection, assess the sensory block using a noxious stimulus (e.g., radiant heat from a hot plate). Record the latency for the rat to withdraw its paw. An increase in withdrawal latency indicates a sensory block.

-

Motor Block Assessment: At the same intervals, assess motor function by measuring the grip strength of the injected hindlimb. A decrease in grip strength indicates a motor block.

-

Continue monitoring until both sensory and motor functions return to baseline levels.

-

The onset of action is the time to the first sign of sensory or motor deficit. The duration of action is the time from onset until complete recovery.

In Vivo Evaluation: Mouse Tail-Flick Test

This is a simpler in vivo model for assessing the sensory blockade of a local anesthetic.

Objective: To determine the duration of the sensory block produced by Meprylcaine.

Materials:

-

Adult male mice.

-

Tail-flick apparatus with a radiant heat source.

-

Injection syringes with small-gauge needles.

-

Meprylcaine hydrochloride solution at various concentrations.

Procedure:

-

Determine the baseline tail-flick latency (TFL) for each mouse by applying the radiant heat source to the tail and measuring the time until the mouse flicks its tail away.

-

Inject a small volume (e.g., 20 µL) of the Meprylcaine solution subcutaneously at the base of the tail.

-

At regular intervals post-injection, re-measure the TFL.

-

An increase in TFL indicates a sensory block. The duration of the block is the time from injection until the TFL returns to the baseline level.

Visualizations

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action for local anesthetics at the nerve membrane.

Experimental Workflow for In Vivo Sciatic Nerve Block

Caption: Workflow for evaluating local anesthetic efficacy using the rat sciatic nerve block model.

Conclusion

The structure-activity relationship of Meprylcaine, while not extensively detailed in dedicated studies, can be effectively understood through the established principles of local anesthetic pharmacology. Its characteristic hindered ester structure suggests a design aimed at balancing potency with a favorable duration of action and metabolic stability. The provided experimental protocols offer robust frameworks for the quantitative evaluation of Meprylcaine and novel analogs, facilitating the continued exploration of this class of local anesthetics. Future research focusing on the systematic modification of the Meprylcaine scaffold and the quantitative assessment of its pharmacological effects will be invaluable for the development of new local anesthetics with optimized clinical profiles.

References

An In-depth Technical Guide to the Synthesis of Meprylcaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Meprylcaine hydrochloride, a local anesthetic. The synthesis is presented as a multi-step pathway, commencing with the commercially available starting material, 2-amino-2-methyl-1-propanol (B13486). This document details the experimental protocols for each synthetic step, presents all quantitative data in a clear tabular format, and includes visualizations of the synthesis pathway and experimental workflows to aid in comprehension and reproducibility.

Overview of the Synthetic Pathway

The synthesis of Meprylcaine hydrochloride is accomplished through a three-step process:

-

Reductive Amination: The synthesis begins with the N-alkylation of 2-amino-2-methyl-1-propanol with propionaldehyde (B47417) via reductive amination to yield the key intermediate, 2-methyl-2-(propylamino)propan-1-ol (B109535).

-

Esterification: The intermediate amino alcohol is then esterified with benzoyl chloride under Schotten-Baumann conditions to form the Meprylcaine free base.

-

Salt Formation: Finally, the Meprylcaine base is converted to its hydrochloride salt to enhance its stability and solubility.

Experimental Protocols

Step 1: Synthesis of 2-methyl-2-(propylamino)propan-1-ol

This procedure details the reductive amination of 2-amino-2-methyl-1-propanol with propionaldehyde using sodium borohydride as the reducing agent.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-2-methyl-1-propanol | 89.14 | 44.6 g | 0.5 |

| Propionaldehyde | 58.08 | 32.0 g | 0.55 |

| Sodium Borohydride | 37.83 | 28.4 g | 0.75 |

| Methanol | 32.04 | 500 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methyl-1-propanol (44.6 g, 0.5 mol) in methanol (250 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add propionaldehyde (32.0 g, 0.55 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete to facilitate imine formation.

-

In a separate beaker, carefully dissolve sodium borohydride (28.4 g, 0.75 mol) in methanol (250 mL). Caution: This is an exothermic process and generates hydrogen gas. Ensure adequate ventilation.

-

Add the sodium borohydride solution dropwise to the reaction mixture over 1 hour, keeping the temperature below 15 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the remaining aqueous solution with 4 M sodium hydroxide (B78521) until the pH is greater than 10.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-methyl-2-(propylamino)propan-1-ol as a colorless to pale yellow oil. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of Meprylcaine (free base)

This step involves the esterification of the synthesized amino alcohol with benzoyl chloride under Schotten-Baumann conditions.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methyl-2-(propylamino)propan-1-ol | 131.22 | 65.6 g | 0.5 |

| Benzoyl Chloride | 140.57 | 77.3 g | 0.55 |

| Sodium Hydroxide | 40.00 | 24.0 g | 0.6 |

| Dichloromethane (B109758) | 84.93 | 500 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve 2-methyl-2-(propylamino)propan-1-ol (65.6 g, 0.5 mol) in dichloromethane (250 mL) in a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

In a separate beaker, prepare a solution of sodium hydroxide (24.0 g, 0.6 mol) in deionized water (250 mL).

-

Add the aqueous sodium hydroxide solution to the reaction flask.

-

Cool the biphasic mixture to 0-5 °C with vigorous stirring.

-

Add benzoyl chloride (77.3 g, 0.55 mol) dropwise to the mixture over 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water (2 x 200 mL) and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the dichloromethane under reduced pressure to obtain Meprylcaine free base as a viscous oil.

Step 3: Synthesis of Meprylcaine Hydrochloride

This final step converts the Meprylcaine free base into its hydrochloride salt.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| Meprylcaine (free base) | 235.33 | ~0.5 mol |

| Isopropanol | 60.10 | As needed |

| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed |

| Diethyl Ether | 74.12 | As needed |

Procedure:

-

Dissolve the crude Meprylcaine base in isopropanol (300 mL).

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 100 mL).

-

Recrystallize the crude Meprylcaine hydrochloride from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50 °C to a constant weight.

Quantitative Data Summary

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Melting Point (°C) |

| 1 | 2-methyl-2-(propylamino)propan-1-ol | 65.6 | - | - | - |

| 2 | Meprylcaine (free base) | 117.7 | - | - | - |

| 3 | Meprylcaine Hydrochloride | 135.9 | - | - | 150-152 |

Actual yields should be determined experimentally.

Characterization Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of Meprylcaine hydrochloride is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3000-2500 | N-H⁺ stretch | Broad absorption due to the protonated tertiary amine. |

| ~1720 | C=O stretch | Strong absorption from the ester carbonyl group. |

| ~1270 and ~1110 | C-O stretch | Absorptions from the ester C-O bonds. |

| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ):

-

δ 8.0-7.4 (m, 5H): Aromatic protons of the benzoate (B1203000) group.

-

δ 4.3 (s, 2H): Methylene protons (-CH₂-O-) adjacent to the ester oxygen.

-

δ 2.6 (t, 2H): Methylene protons (-N-CH₂-) of the propyl group.

-

δ 1.6 (m, 2H): Methylene protons (-CH₂-CH₃) of the propyl group.

-

δ 1.2 (s, 6H): Methyl protons of the gem-dimethyl group.

-

δ 0.9 (t, 3H): Methyl protons (-CH₂-CH₃) of the propyl group.

¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ):

-

δ 166.5: Ester carbonyl carbon.

-

δ 133.0, 130.0, 129.5, 128.4: Aromatic carbons.

-

δ 70.0: Methylene carbon (-CH₂-O-).

-

δ 55.0: Quaternary carbon (-C(CH₃)₂-).

-

δ 48.0: Methylene carbon (-N-CH₂-).

-

δ 23.0: Methylene carbon (-CH₂-CH₃).

-

δ 22.0: Methyl carbons of the gem-dimethyl group.

-

δ 11.5: Methyl carbon (-CH₂-CH₃).

Note: The presence of the hydrochloride salt may cause shifts in the NMR spectra, particularly for protons and carbons near the amine group.

Logical Relationships in Experimental Design

This comprehensive guide provides a detailed pathway and experimental protocols for the synthesis of Meprylcaine hydrochloride. Researchers and drug development professionals can utilize this information to reliably produce this compound for further study and application. Adherence to standard laboratory safety procedures is paramount throughout all experimental work.

Meprylcaine: A Technical Guide to the Solubility Characteristics of the Free Base versus the Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic, is utilized in pharmaceutical formulations as both a free base and a hydrochloride salt. The choice of form is critically dependent on the desired physicochemical properties of the final drug product, with solubility being a primary determinant of bioavailability and formulation strategy. This technical guide provides a comprehensive overview of the solubility differences between meprylcaine base and its hydrochloride salt. It includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.

Introduction

Meprylcaine is a local anesthetic of the ester type, structurally related to compounds like dimethocaine.[1] Its therapeutic effect is achieved by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[2] For effective formulation and delivery, understanding the solubility of an active pharmaceutical ingredient (API) is paramount. Meprylcaine can exist in its free base form or as a hydrochloride salt, with each form exhibiting distinct solubility profiles that influence its application in drug development. Generally, the salt form of a drug enhances its aqueous solubility compared to the free base, a crucial factor for parenteral and other aqueous formulations.[3][4]

Comparative Solubility of Meprylcaine Base and Hydrochloride Salt

The conversion of the meprylcaine free base, which is an oily substance, to its hydrochloride salt results in a crystalline solid with enhanced aqueous solubility.[3][5] This section summarizes the available solubility data for both forms in various solvents.

Data Presentation

| Solvent System | Meprylcaine Base | Meprylcaine Hydrochloride |

| Aqueous Media | ||

| Water | Poorly Soluble (Qualitative) | More Soluble than Base (Qualitative)[3][5] |

| PBS (pH 7.2) | Not Available | ≥ 10 mg/mL (Soluble)[6] |

| Organic Solvents | ||

| Chloroform | Soluble (Qualitative)[2][7] | Not Available |

| Ethanol | Not Available | ≥ 10 mg/mL (Soluble)[6] |

| Dimethyl Sulfoxide (DMSO) | Not Available | 1-10 mg/mL (Sparingly Soluble)[6] |

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies.[8] The Shake-Flask method followed by a suitable analytical technique like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable method for determining thermodynamic solubility.[3][9]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a general procedure for determining the equilibrium solubility of meprylcaine base and its hydrochloride salt.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

-

Meprylcaine base or Meprylcaine hydrochloride

-

Selected solvent (e.g., deionized water, ethanol, PBS)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the meprylcaine compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a set time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample gravimetrically or volumetrically to a concentration within the analytical method's linear range.

-

-

Quantification:

-

Using UV-Vis Spectroscopy:

-

Prepare a calibration curve of the meprylcaine compound in the chosen solvent at known concentrations.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of meprylcaine. This typically involves selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a calibration curve by injecting standards of known concentrations.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from the peak area by referencing the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Experimental Workflow Diagram

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Meprylcaine CAS#: 495-70-5 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Meprylcaine Hydrochloride Research Chemical [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. usbio.net [usbio.net]

- 8. carewellpharma.in [carewellpharma.in]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Meprylcaine CAS number and chemical identifiers

An In-depth Technical Guide to Meprylcaine: Chemical Identity and Mechanism of Action

This guide provides a comprehensive overview of the chemical identifiers for Meprylcaine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. It includes a detailed table of chemical properties and a diagram illustrating its primary mechanisms of action.

Section 1: Chemical Identifiers

Meprylcaine is a local anesthetic with stimulant properties.[1][2] It is structurally related to dimethocaine.[1][2] The compound is available in its base form and as a hydrochloride salt. The following table summarizes the key chemical identifiers for both forms.

| Identifier | Meprylcaine | Meprylcaine Hydrochloride |

| CAS Number | 495-70-5[1][3][4] | 956-03-6[4][5][6][7] |

| IUPAC Name | [2-methyl-2-(propylamino)propyl] benzoate[3] | 2-methyl-2-(propylamino)propyl benzoate (B1203000) hydrochloride[8] |

| Synonyms | Oracaine, Epirocaine[1][3] | Oracaine hydrochloride, Meprylcaine HCl[6] |

| Molecular Formula | C₁₄H₂₁NO₂[1][3][4] | C₁₄H₂₂ClNO₂[5][6] |

| Molecular Weight | 235.32 g/mol [3][4] | 271.78 g/mol [4][5][6] |

| Canonical SMILES | CCCNC(C)(C)COC(=O)C1=CC=CC=C1[3] | CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl[5] |

| InChI | InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3[1][3] | InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H[6][8] |

| InChIKey | VXJABHHJLXLNMP-UHFFFAOYSA-N[1][3] | LKHWKAGQNOMUFQ-UHFFFAOYSA-N[5][6][8] |

Section 2: Mechanism of Action

Meprylcaine functions through a dual mechanism, exhibiting properties of both a local anesthetic and a stimulant.

As a local anesthetic, Meprylcaine blocks voltage-gated sodium channels in nerve membranes.[5] This action increases the threshold for electrical excitation, thereby preventing the generation and conduction of nerve impulses, which results in a loss of sensation.[5]

Additionally, Meprylcaine has a significant inhibitory effect on monoamine transporters, specifically targeting the reuptake of dopamine, norepinephrine, and serotonin.[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is responsible for its stimulant properties.

References

- 1. Meprylcaine - Wikipedia [en.wikipedia.org]

- 2. Meprylcaine [medbox.iiab.me]

- 3. Meprylcaine | C14H21NO2 | CID 4065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Meprylcaine [drugfuture.com]

- 5. Meprylcaine Hydrochloride Research Chemical [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. scbt.com [scbt.com]

- 8. Meprylcaine Hydrochloride | 956-03-6 [sigmaaldrich.com]

Pharmacological Profile of Meprylcaine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Meprylcaine, an ester-type local anesthetic. It is intended for researchers, scientists, and drug development professionals interested in the core pharmacological properties, mechanism of action, and experimental evaluation of this compound. This document synthesizes available data on its anesthetic potency, duration of action, toxicity, and its dual activity as a monoamine transporter inhibitor.

Core Pharmacological Data

The following tables summarize the key quantitative data available for Meprylcaine and comparative local anesthetics.

Table 1: In Vitro Potency of Meprylcaine and Comparators on Ion Channels

| Compound | Target Ion Channel | Potency (IC₅₀) | Species/Cell Line | Reference |

| Mepivacaine | Voltage-gated Na⁺ Channels | 149 µM | Xenopus laevis sciatic nerve fibers | [1] |

| Mepivacaine | Voltage-gated K⁺ Channels | 2305 µM | Xenopus laevis sciatic nerve fibers | [1] |

| Lidocaine (B1675312) | TTX-resistant Na⁺ Channels | 210 µM | Rat Dorsal Root Ganglion Neurons | [2] |

| Lidocaine | TTX-sensitive Na⁺ Channels | 42 µM | Rat Dorsal Root Ganglion Neurons | [2] |

| Bupivacaine (B1668057) | TTX-resistant Na⁺ Channels | 32 µM | Rat Dorsal Root Ganglion Neurons | [2] |

| Bupivacaine | TTX-sensitive Na⁺ Channels | 13 µM | Rat Dorsal Root Ganglion Neurons | [2] |

Table 2: In Vivo Anesthetic Properties of Meprylcaine and Comparators

| Compound | Animal Model | Anesthetic Endpoint | Onset of Action | Duration of Action | Reference |

| Mepivacaine | Human (Inferior Alveolar Nerve Block) | Pulpal Anesthesia | ~5.52 min | ~234.32 min | [3] |

| Lidocaine | Human (Inferior Alveolar Nerve Block) | Pulpal Anesthesia | ~5.17 min | ~214.25 min | [3] |

| Mepivacaine | Equine (Palmar Digital Nerve Block) | Lameness Resolution | < 15 min | ~366 min | [4] |

| Lidocaine | Equine (Palmar Digital Nerve Block) | Lameness Resolution | < 15 min | ~113 min | [4] |

Table 3: Acute Toxicity Data for Meprylcaine and Mepivacaine

| Compound | Route of Administration | LD₅₀ | Species | Reference |

| Mepivacaine | Intravenous | 23-35 mg/kg | Mouse | [5] |

| Mepivacaine | Subcutaneous | 280 mg/kg | Mouse | [5] |

| Mepivacaine | (In vitro neurotoxicity) | 4.84 ± 1.28 mM | Not Applicable |

Table 4: Monoamine Transporter Inhibition Profile of Meprylcaine

| Transporter | Potency (IC₅₀/Kᵢ) | Species/Assay System | Reference |

| Dopamine (B1211576) Transporter (DAT) | Data not available | ||

| Norepinephrine (B1679862) Transporter (NET) | Data not available | ||

| Serotonin (B10506) Transporter (SERT) | Data not available | ||

| Note: While Meprylcaine is known to be a potent inhibitor of these transporters, specific IC₅₀ or Kᵢ values were not available in the reviewed literature.[6][7] |

Mechanism of Action

Meprylcaine, like other local anesthetics, primarily exerts its effect by reversibly blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation. The Meprylcaine molecule, a weak base, penetrates the neuronal membrane in its uncharged form. Once inside the cytoplasm, it becomes protonated and binds to a specific receptor site within the inner pore of the sodium channel's alpha subunit. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization and action potential generation.

Beyond its anesthetic properties, Meprylcaine also exhibits stimulant effects due to its potent inhibitory action on monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which can result in central nervous system stimulation.

- Inactivated State);

E --"Blockade"--> F[No Na+ Influx];

F --> G[Inhibition of

Action Potential];

G --> H[Local Anesthesia];

Figure 1: Dual mechanism of action of Meprylcaine. Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of local anesthetics like Meprylcaine.

Determination of Sodium Channel Blockade (Whole-Cell Patch Clamp)

This protocol describes the electrophysiological assessment of voltage-gated sodium channel inhibition.

Methodology:

-

Cell Culture: Maintain a cell line (e.g., HEK293) stably expressing the desired voltage-gated sodium channel subtype in appropriate culture medium.

-

Cell Preparation: On the day of the experiment, dissociate cells into a single-cell suspension and plate them onto glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Under a microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -120 mV) where most sodium channels are in the closed state. Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit inward sodium currents.

-

Data Acquisition: Record the sodium currents using a patch-clamp amplifier and data acquisition software.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of Meprylcaine.

-

Recording of Inhibition: After drug equilibration, repeat the voltage clamp protocol to record the inhibited sodium currents.

-

Data Analysis: Measure the peak sodium current amplitude before and after drug application. Construct a concentration-response curve by testing a range of Meprylcaine concentrations and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

In Vivo Assessment of Local Anesthetic Efficacy (Mouse Tail-Flick Test)

This protocol outlines a common in vivo method for determining the duration of sensory blockade.

Methodology:

-

Animal Acclimation: Acclimate mice to the testing apparatus to minimize stress-induced variability.

-

Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the mouse's tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Administer a subcutaneous injection of Meprylcaine solution at the base of the tail.

-

Post-Drug Latency Measurement: At predetermined time intervals (e.g., every 5-10 minutes), measure the tail-flick latency again.

-

Determination of Anesthesia: Anesthetic effect is considered present if the tail-flick latency exceeds a predefined cut-off time (e.g., twice the baseline latency).

-

Data Analysis: The duration of action is defined as the time from injection until the tail-flick latency returns to baseline levels.

Assessment of Monoamine Transporter Inhibition (Radioligand Uptake Inhibition Assay)

This protocol describes a common in vitro method to quantify the inhibitory potency of a compound on monoamine transporters.

Methodology:

-

Cell Culture: Grow HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter in appropriate culture conditions.

-

Cell Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of Meprylcaine for a defined period.

-

Radioligand Addition: Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

-

Uptake Incubation: Incubate the plates for a short period to allow for the uptake of the radiolabeled substrate by the transporters.

-

Termination of Uptake: Rapidly terminate the uptake process by washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including the accumulated radiolabeled substrate.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of uptake at each Meprylcaine concentration compared to a control group without the drug. Construct a concentration-response curve and calculate the IC₅₀ value.

Conclusion

Meprylcaine is a local anesthetic with a dual mechanism of action, functioning as both a sodium channel blocker and a monoamine transporter inhibitor. While its local anesthetic properties are attributed to the blockade of neuronal sodium channels, its stimulant effects arise from the inhibition of dopamine, norepinephrine, and serotonin reuptake. Further research is warranted to fully quantify the potency and selectivity of Meprylcaine at each of these targets to better understand its complete pharmacological profile and potential clinical applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

- 1. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Meprylcaine [medbox.iiab.me]

- 5. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Meprylcaine - Wikipedia [en.wikipedia.org]

- 7. Meprylcaine Hydrochloride Research Chemical [benchchem.com]

The Dawn of a New Local Anesthetic: The Historical Development and Early Research of Oracaine (Meprylcaine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for safer and more effective local anesthetics was a primary focus of pharmacological research. Building on the foundational understanding established by cocaine and the subsequent synthesis of procaine (B135), scientists sought to develop agents with improved potency, faster onset, and a better safety profile. It is within this context that Oracaine, known scientifically as meprylcaine, emerged. This technical guide provides a comprehensive overview of the historical development and early research of meprylcaine, from its synthesis to its initial pharmacological characterization.

Historical Development

The development of meprylcaine is situated in the broader history of local anesthetics that followed the introduction of procaine in 1904.[1] While procaine was a significant improvement over cocaine in terms of safety, the search continued for compounds with enhanced anesthetic properties. Meprylcaine was developed in this wave of innovation, with its preparation first described in a 1956 patent.[1][2] Marketed under trade names including Oracaine and Epirocaine, it was primarily intended for dental and dermatological procedures.[1][2]

Early pharmacological investigations into meprylcaine, often referred to as Oracaine in the literature, were published in the late 1950s.[1][3] A pivotal study by A.P. Truant in 1958 provided the initial characterization of its local anesthetic properties.[3] These early studies established meprylcaine as an ester-type local anesthetic and an aminobenzoate derivative, noting its faster onset of action compared to procaine.[1]

Chemical Synthesis

Meprylcaine, or [2-methyl-2-(propylamino)propyl] benzoate (B1203000), is synthesized through a multi-step process. The synthesis involves the esterification of an amino alcohol with a benzoic acid derivative, followed by the formation of a hydrochloride salt to enhance its water solubility.

The primary precursor compounds are 2-methyl-2-(propylamino)-1-propanol and benzoyl chloride.[1] The synthesis of meprylcaine hydrochloride can be summarized in the following workflow:

Caption: Synthesis workflow for Meprylcaine Hydrochloride.

Experimental Protocol for Synthesis:

The following is a generalized experimental protocol for the synthesis of meprylcaine, based on available chemical literature.

-

Preparation of the Reaction Mixture: N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine is added to an aqueous solution of sodium hydroxide.

-

Esterification: Ether is added to the mixture, followed by the dropwise addition of benzoyl chloride while stirring and cooling. The temperature is maintained below 30°C. Stirring is continued for an additional 30 minutes after the addition is complete.

-

Isolation of Meprylcaine Base: The aqueous layer is removed, and the ether layer is washed with water, dried, and evaporated to yield 1-propanol, 2-methyl-2-(propylamino)-, benzoate as a yellow oil.

-

Salt Formation: The resulting oil is treated slowly with concentrated hydrochloric acid, which results in a vigorous exothermic reaction. Upon cooling, the mixture solidifies.

-

Purification: The crude solid is dissolved in boiling isopropanol (B130326) and allowed to cool, leading to the formation of white crystals of meprylcaine hydrochloride. The product is then filtered and can be further recrystallized from isopropanol to achieve higher purity.

Early Pharmacological Research

Early research on meprylcaine focused on establishing its efficacy and safety as a local anesthetic. These studies were crucial in determining its potential clinical utility.

Mechanism of Action

Like other local anesthetics of its class, meprylcaine exerts its effects by blocking voltage-gated sodium channels in the neuronal membrane.[1] This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, meprylcaine produces a transient and reversible loss of sensation in the area of application.

The mechanism of action involves the lipophilic portion of the meprylcaine molecule penetrating the nerve membrane, while the hydrophilic portion interacts with the sodium channel from within the cell. The ester linkage in its structure is susceptible to hydrolysis, which is a key aspect of its metabolism.[1]

Caption: Meprylcaine's blockade of voltage-gated sodium channels.

Quantitative Data from Early Studies